molecular formula C11H14BrN3OS2 B4364749 5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol

5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4364749
M. Wt: 348.3 g/mol
InChI Key: IGNBXLGUUWIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. The compound has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, it has been reported to inhibit the growth of various microorganisms, such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various activities that could be useful in the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use as an anticancer agent. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic properties.

Scientific Research Applications

5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

3-(4-bromothiophen-2-yl)-4-(3-ethoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3OS2/c1-2-16-5-3-4-15-10(13-14-11(15)17)9-6-8(12)7-18-9/h6-7H,2-5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNBXLGUUWIBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=NNC1=S)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol

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